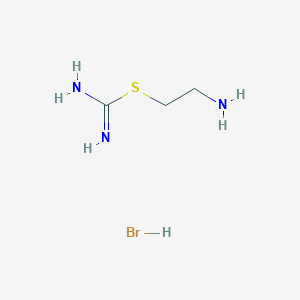

2-(2-Aminoethyl)isothiourea dihydrobromide

概要

説明

S-(2-アミノエチル)イソチオ尿素二臭化水素酸塩: は、化学式C3H11Br2N3Sを持つ有機化合物です。これは水やエタノールに高度に溶解する白色の結晶性粉末です。この化合物は還元特性で知られており、生化学および医学研究で一般的に使用されています。

準備方法

合成経路と反応条件:

エタノールアミンの臭素化: 調製は、エタノールアミンを臭素化して2-ブロモエチルアミン臭化水素酸塩を生成することから始まります。この反応は、通常、制御された温度条件下でエタノールアミンを臭化水素酸に加えることによって行われます。

チオ尿素との縮合: 2-ブロモエチルアミン臭化水素酸塩は、イソプロパノールなどのアルコール性溶媒中で、チオ尿素と高温で反応させます。

工業的生産方法: S-(2-アミノエチル)イソチオ尿素二臭化水素酸塩の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、高収率と純度を確保するために、反応条件を注意深く制御する必要があります。 最終生成物は、通常、適切な溶媒から結晶化され、真空下で乾燥させて純粋な化合物を得ます .

化学反応の分析

反応の種類:

還元: S-(2-アミノエチル)イソチオ尿素二臭化水素酸塩は、特にジスルフィド結合を含む反応で還元剤として作用します。

置換: この化合物は、アミノ基とチオ尿素基の存在により、求核置換反応を起こす可能性があります。

一般的な試薬と条件:

水: 還元反応では、水は化合物をチオール中間体へ分解する一般的な溶媒です。

アルコール性溶媒: 化合物を溶解させ、反応物と反応させるために使用されます。

主な生成物:

還元されたジスルフィド: 還元反応では、主な生成物は還元されたジスルフィドと化合物の対応する酸化型です.

科学研究における用途

化学:

生物学:

医学:

産業:

化学分析: 重金属イオンの定量分析における試薬として使用されます.

科学的研究の応用

Biochemical Applications

Inhibition of Nitric Oxide Synthase

One of the primary applications of 2-(2-Aminoethyl)isothiourea dihydrobromide is its role as an inhibitor of nitric oxide synthase (NOS). This compound selectively inhibits both constitutive and inducible NOS, which are crucial in various physiological and pathological processes. Studies have demonstrated that inhibiting NOS can affect outcomes in models of sepsis and other inflammatory conditions. For instance, research indicated that selective inhibition of inducible nitric oxide synthase maintains hemodynamic stability without adverse effects on hepatic function during endotoxemia in porcine models .

Table 1: Effects of this compound on Nitric Oxide Synthase

Hematological Applications

Creation of Paroxysmal Nocturnal Hemoglobinuria-like Cells

In hematology, this compound is utilized to induce a PNH-like phenotype in red blood cells. This application is particularly relevant for studying the mechanisms underlying hemolytic anemia and the responses of blood cells to oxidative stress. The compound's ability to modify red cell membranes allows researchers to investigate cellular responses that mimic certain pathological conditions .

Radioprotection

Protection Against DNA Damage

Research has identified this compound as a potential radioprotective agent. It can inhibit DNA damage by binding to DNA, thereby increasing the susceptibility of blood cells to complement-mediated lysis. This property is particularly useful in studies involving radiation exposure where protecting cellular integrity is crucial .

Developmental Toxicity Studies

While the compound has numerous beneficial applications, it is also important to note that studies have indicated potential developmental toxicity associated with its use. Animal studies have shown that exposure may lead to adverse developmental outcomes, highlighting the need for careful handling and risk assessment when utilizing this compound in research settings .

作用機序

S-(2-アミノエチル)イソチオ尿素二臭化水素酸塩は、主にその還元特性を通じて効果を発揮します。水に溶解すると、ジスルフィド結合を還元できる一時的なチオール中間体に分解されます。 この還元メカニズムは、2-メルカプトエタノールやジチオスレイトールなどの他のチオール含有還元剤と同様です . さらに、酵素に結合して一酸化窒素の産生を阻害することで、一酸化窒素合成酵素を阻害します .

類似化合物との比較

類似化合物:

2-メルカプトエタノール: 生化学研究で一般的に使用されるチオール含有還元剤です。

ジチオスレイトール: 同様の還元特性を持つ別のチオール含有還元剤です。

独自性:

遊離チオール基がない: 2-メルカプトエタノールやジチオスレイトールとは異なり、S-(2-アミノエチル)イソチオ尿素二臭化水素酸塩は遊離チオール基を持っていません。

一酸化窒素合成酵素阻害: この化合物は、2-メルカプトエタノールやジチオスレイトールにはない特性である、一酸化窒素合成酵素を特異的に阻害します.

生物活性

2-(2-Aminoethyl)isothiourea dihydrobromide, commonly referred to as AET, is a compound belonging to the isothiouronium group. It is primarily recognized for its role as a reducing agent and a non-selective inhibitor of nitric oxide synthase (NOS) enzymes. This article delves into the biological activities of AET, highlighting its mechanisms, effects on various biological systems, and relevant research findings.

- IUPAC Name : 2-aminoethyl carbamimidothioate; dihydrobromide

- Molecular Formula : C3H11Br2N3S

- Molecular Weight : 281.01 g/mol

- CAS Number : 56-10-0

AET's biological activity is predominantly attributed to its ability to reduce disulfide bonds in proteins and inhibit nitric oxide synthase. The reduction of disulfide bonds facilitates the manipulation of protein structures, which is crucial in studies involving protein folding and interactions. The compound decomposes in aqueous solutions to form thiol intermediates that actively interact with disulfides, thereby influencing protein conformation and activity.

Nitric Oxide Synthase Inhibition

AET exhibits potent inhibitory effects on all three isoforms of NOS:

- nNOS (neuronal NOS) : Ki = 1.8 μM

- eNOS (endothelial NOS) : Ki = 2.1 μM

- iNOS (inducible NOS) : Ki = 0.59 μM

By inhibiting these enzymes, AET plays a significant role in regulating nitric oxide levels, which are critical in various physiological and pathological processes .

Biological Activity and Applications

AET's biological activity has been explored across various research domains, particularly in cardiovascular research and neurobiology. Its ability to modulate nitric oxide production has implications for understanding disease mechanisms and therapeutic interventions.

Case Studies and Research Findings

- Cardiovascular Research :

- Sepsis Models :

- Cytotoxicity Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| 2-Mercaptoethanol | Thiol | Common reducing agent with free thiol group |

| Dithiothreitol | Disulfide reducing agent | Stronger reducing agent with two thiol groups |

| Homocysteine | Amino acid | Involved in methylation processes; can form disulfides |

| N-acetylcysteine | Thiol | Antioxidant properties; used in treating acetaminophen overdose |

Uniqueness : AET's distinct mechanism as a non-selective NOS inhibitor sets it apart from other reducing agents that possess free thiol groups, making it particularly useful in specific biochemical applications.

特性

IUPAC Name |

2-aminoethyl carbamimidothioate;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3S.2BrH/c4-1-2-7-3(5)6;;/h1-2,4H2,(H3,5,6);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVMCVGTDUKDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC(=N)N)N.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11Br2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

151-16-6 (parent cpd), 18144-22-4 (sulfate (1:1)), 2141-04-0 (mono-hydrobromide), 63680-10-4 (diacetate), 63680-11-5 (diperchlorate), 63680-12-6 (di-hydriodide), 63680-13-7 (phosphate (1:1)), 871-25-0 (di-hydrochloride) | |

| Record name | beta-Aminoethylisothiuronium Bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

281.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56-10-0 | |

| Record name | beta-Aminoethylisothiuronium Bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamimidothioic acid, 2-aminoethyl ester, hydrobromide (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | S-2-aminoethylthiouronium bromide hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-(2-AMINOETHYL)ISOTHIURONIUM BROMIDE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03K18418PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the health risks associated with radon exposure?

A1: Radon is a radioactive gas that can accumulate in buildings and pose significant health risks. Prolonged exposure to high levels of radon is the second leading cause of lung cancer after smoking [, , ].

Q2: How is radon measured in buildings?

A2: The research papers describe the use of passive track radonometry to measure radon levels in various buildings, including homes and preschools [, ]. These devices are deployed for a specific period, and the accumulated radon exposure is then analyzed.

Q3: What are some effective antiradon measures?

A3: The research mentions the use of antiradon facilities to reduce radon activity in air supplied to the SuperNEMO experiment []. Additionally, the development of "antiradon ventilation systems" is mentioned as a strategy to mitigate radon levels in uranium mines []. Improving ventilation and sealing cracks in foundations are other common radon mitigation strategies.

Q4: What is the significance of studying radon levels in preschools?

A4: Children are particularly vulnerable to the effects of radiation due to their developing organs and higher breathing rates [, ]. Therefore, monitoring and mitigating radon levels in preschools is crucial for protecting children's health.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。